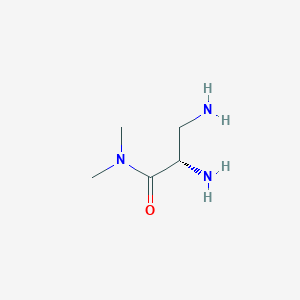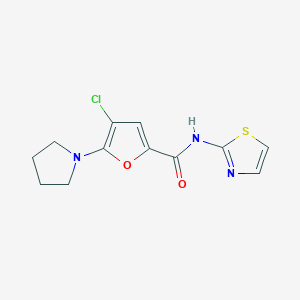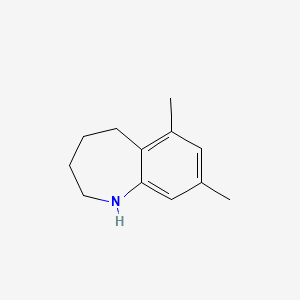![molecular formula C17H21ClF3NO B14204467 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane CAS No. 918644-79-8](/img/structure/B14204467.png)
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[55]undecane is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)phenol with an appropriate azaspiro compound under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with analgesic properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro substituents but differs in its functional groups and overall structure.
4-[4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy]-2-(methylcarbamoyl)pyridine 1-oxide: Another compound with similar substituents but a different core structure.
Uniqueness
What sets 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918644-79-8 |
|---|---|
Formule moléculaire |
C17H21ClF3NO |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
9-[4-chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C17H21ClF3NO/c18-15-2-1-13(11-14(15)17(19,20)21)23-12-3-5-16(6-4-12)7-9-22-10-8-16/h1-2,11-12,22H,3-10H2 |
Clé InChI |
MRAJCQSJXVTWKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1OC3=CC(=C(C=C3)Cl)C(F)(F)F)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)


![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)

![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)


